

Unraveling the Molecular Architecture of Cucumegastigmane I: A Technical Guide

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Compound of Interest

Compound Name: *Cucumegastigmane I*

Cat. No.: B15596269

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A comprehensive guide detailing the chemical structure elucidation of **Cucumegastigmane I**, a megastigmane isolated from the leaves of *Cucumis sativus* (cucumber), is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic data and experimental protocols that were instrumental in defining the molecule's unique three-dimensional structure.

The determination of the chemical structure of **Cucumegastigmane I** was principally achieved through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute stereochemistry of the molecule was definitively established through chemical conversion and the application of the modified Mosher's method.

Spectroscopic Data Analysis

The structural backbone and functional groups of **Cucumegastigmane I** were meticulously mapped out using one-dimensional (^1H and ^{13}C) and two-dimensional NMR experiments. The data obtained from these analyses are summarized below.

Table 1: ^1H NMR Spectroscopic Data for Cucumegastigmane I (500 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity (J in Hz)
2	5.88	s
4	2.47	d (16.8)
4	2.22	d (16.8)
7	5.89	dd (15.7, 6.4)
8	5.81	dd (15.7, 6.4)
9	4.31	q (6.4)
10	1.25	d (6.4)
11	1.05	s
12	1.01	s
13	1.83	s

Table 2: ^{13}C NMR Spectroscopic Data for Cucumegastigmane I (125 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm
1	41.8
2	126.3
3	162.9
4	49.6
5	198.2
6	78.9
7	134.8
8	129.5
9	69.1
10	23.4
11	24.5
12	23.5
13	19.5

Experimental Protocols

Isolation of Cucumegastigmane I

The isolation of **Cucumegastigmane I** from the leaves of *Cucumis sativus* involved a multi-step extraction and chromatographic process.

- **Extraction:** Dried and powdered leaves of *Cucumis sativus* were subjected to extraction with methanol (MeOH). The resulting extract was then partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Column Chromatography:** The EtOAc-soluble fraction, which showed promising activity in preliminary screenings, was subjected to silica gel column chromatography.

- **Further Purification:** The fractions containing **Cucumegastigmane I** were further purified using repeated column chromatography on silica gel and ODS, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

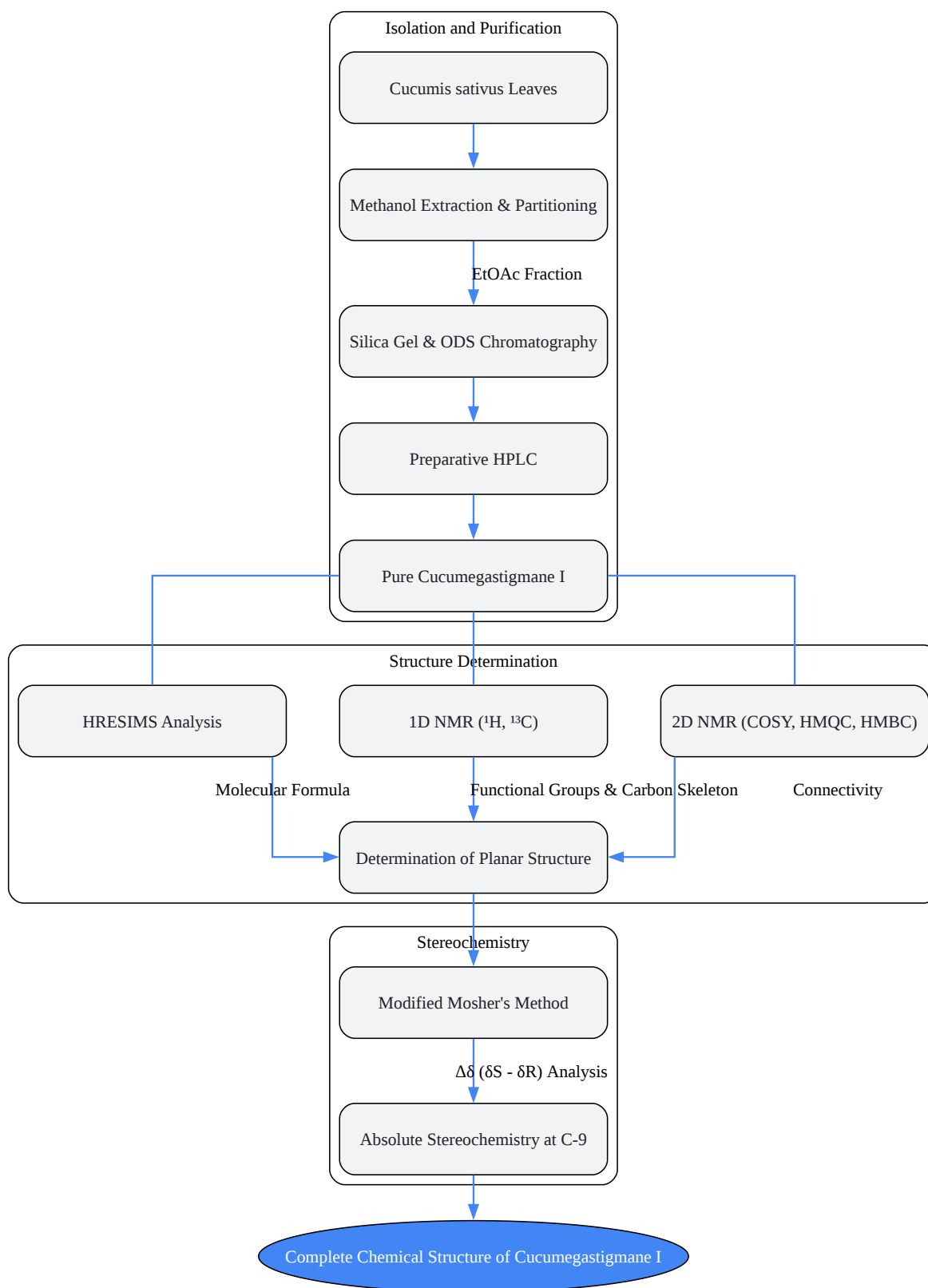
Determination of Absolute Stereochemistry by the Modified Mosher's Method

The absolute configuration of the chiral center at C-9 was determined by derivatization with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) chlorides to form the corresponding (S)- and (R)-MTPA esters.

- **Esterification:** **Cucumegastigmane I** was treated separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in deuterated pyridine to yield the (S)-MTPA and (R)-MTPA esters, respectively.
- **^1H NMR Analysis:** The ^1H NMR spectra of both diastereomeric esters were recorded.
- **Data Analysis:** The differences in the chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$) for the protons adjacent to the C-9 chiral center were calculated. A consistent positive or negative value for $\Delta\delta$ on either side of the C-9 carbinol proton in the conformational model allowed for the assignment of the absolute configuration at this center.

Logical Workflow for Structure Elucidation

The systematic process followed for the elucidation of the chemical structure of **Cucumegastigmane I** is depicted in the following workflow diagram.



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Figure 1. Logical workflow of the structure elucidation of **Cucumegastigmane I**.

This guide serves as a valuable resource for researchers in natural product chemistry and drug discovery, providing a detailed account of the methodologies employed in the structural characterization of novel bioactive compounds.

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